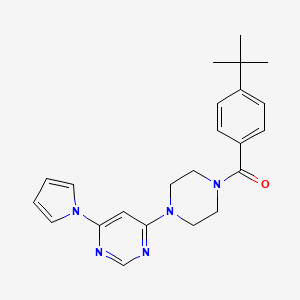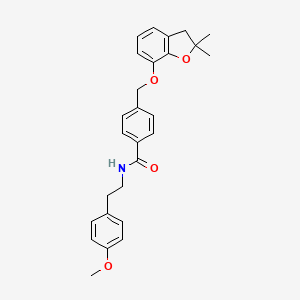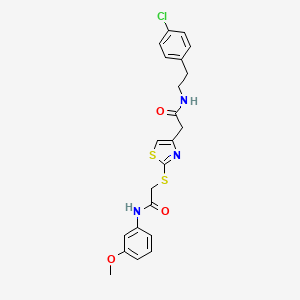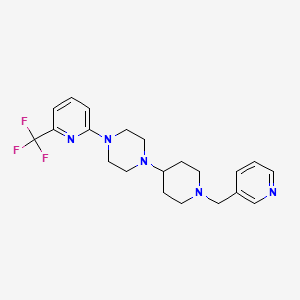
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone” is a complex organic molecule. It contains several functional groups and rings, including a pyrrole ring, a pyrimidine ring, a piperazine ring, and a phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrrole ring could be formed through a Paal-Knorr synthesis or a similar method . The pyrimidine ring could be formed through a Biginelli reaction or a similar method . The piperazine ring could be formed through a Mannich reaction or a similar method . Finally, the phenyl ring could be introduced through a Friedel-Crafts acylation or a similar method .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrrole and pyrimidine rings would likely contribute to the compound’s aromaticity, while the piperazine ring would likely contribute to its basicity .Chemical Reactions Analysis
The compound would likely undergo several types of chemical reactions. For example, the pyrrole ring could undergo electrophilic aromatic substitution reactions, while the pyrimidine ring could undergo nucleophilic aromatic substitution reactions . The piperazine ring could undergo reactions with acids to form salts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, its solubility would likely be affected by the presence of the polar pyrrole, pyrimidine, and piperazine rings . Its melting point and boiling point would likely be relatively high due to the presence of several rings and functional groups .Applications De Recherche Scientifique
Pharmacological Evaluation and Potential Therapeutic Uses
The compound (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone, due to its complex structure, has not been directly identified in the provided research studies. However, similar compounds have shown significant pharmacological potential and therapeutic applications, which might suggest areas of interest for future research on the specified compound.
Metabolism and Pharmacokinetics
A closely related compound, a dipeptidyl peptidase IV inhibitor, was studied for its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. This research provides insights into the drug's metabolism pathways, including hydroxylation and amide hydrolysis, which could be relevant for understanding the metabolism of similar compounds (Sharma et al., 2012).
Anticonvulsant Potential
Another compound with a similar structure was reported as a promising new anticonvulsant drug candidate. A developed HPLC method for related substances determination suggests the importance of purity and specific compound characterization in pharmaceutical development (Severina et al., 2021).
Synthesis and Structural Characterization
The synthesis of novel pyrazole carboxamide derivatives containing a piperazine moiety and their X-ray structure characterization have been conducted, providing a foundation for the synthesis and structural analysis of similar complex organic compounds (Lv et al., 2013).
One-Pot Synthesis Method
An efficient one-pot synthetic procedure for related pyrrole derivatives has been developed, demonstrating the synthesis's economic and practical aspects. This method could be adapted or inspire the synthesis of the specified compound for research purposes (Kaur & Kumar, 2018).
Anticancer Activity
Compounds with structural similarities have been explored for their anticancer activity, particularly in cervical cancer cells, through mechanisms involving cell cycle arrest and p53 activation. This indicates the potential for the specified compound to be investigated for anticancer properties (Kamal et al., 2012).
Propriétés
IUPAC Name |
(4-tert-butylphenyl)-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c1-23(2,3)19-8-6-18(7-9-19)22(29)28-14-12-27(13-15-28)21-16-20(24-17-25-21)26-10-4-5-11-26/h4-11,16-17H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGHKOPJBFDOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2919413.png)

![N-(3-acetylphenyl)-2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2919419.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2919421.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2919422.png)
![8-chloro-2-(thiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2919423.png)


![(Z)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2919430.png)

![(4Ar,7aS)-3,4,4a,5,7,7a-hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide;hydrochloride](/img/structure/B2919433.png)
